molecular formula C16H21NSi B14696188 N-Phenyl-N-[(trimethylsilyl)methyl]aniline CAS No. 33183-30-1

N-Phenyl-N-[(trimethylsilyl)methyl]aniline

Cat. No.: B14696188
CAS No.: 33183-30-1
M. Wt: 255.43 g/mol
InChI Key: UWGWECXGBQKQRW-UHFFFAOYSA-N
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Description

N-Phenyl-N-[(trimethylsilyl)methyl]aniline: is an organosilicon compound with the molecular formula C₁₆H₂₁NSi. This compound is characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further connected to an aniline moiety. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-[(trimethylsilyl)methyl]aniline typically involves the reaction of aniline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems to control the reaction conditions. The use of continuous flow reactors can also enhance the efficiency of the production process. The final product is typically obtained in high purity through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Phenyl-N-[(trimethylsilyl)methyl]aniline can undergo oxidation reactions to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form N-phenyl-N-methyl aniline.

    Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents or nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-Phenyl-N-methyl aniline.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-Phenyl-N-[(trimethylsilyl)methyl]aniline is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules

Medicine: this compound derivatives are being explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of N-Phenyl-N-[(trimethylsilyl)methyl]aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • N-Phenyl-N-[(trimethylsilyl)ethynyl]aniline
  • N-[(Trimethylsilyl)methyl]benzylamine
  • N-Methyl-N-[(trimethylsilyl)methyl]aniline

Comparison: N-Phenyl-N-[(trimethylsilyl)methyl]aniline is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct reactivity and stability Compared to N-Phenyl-N-[(trimethylsilyl)ethynyl]aniline, it lacks the ethynyl group, making it less reactive in certain types of reactions N-[(Trimethylsilyl)methyl]benzylamine, on the other hand, has a benzyl group instead of a phenyl group, which affects its chemical behavior and applications

Properties

CAS No.

33183-30-1

Molecular Formula

C16H21NSi

Molecular Weight

255.43 g/mol

IUPAC Name

N-phenyl-N-(trimethylsilylmethyl)aniline

InChI

InChI=1S/C16H21NSi/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3

InChI Key

UWGWECXGBQKQRW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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